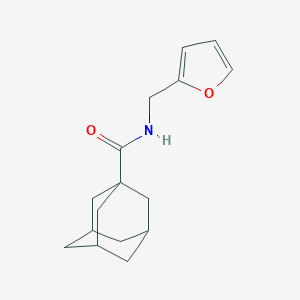
N-Furfuryl-adamantylamide
Vue d'ensemble
Description
N-(furan-2-ylmethyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyse sélective pour l'amination réductrice
Contexte:: Les amines comportant des groupes fonctionnels sont largement utilisées dans les produits pharmaceutiques, les produits chimiques agricoles et les polymères. Traditionnellement, ces amines sont synthétisées par des voies pétrochimiques. Cependant, la production durable à partir de ressources renouvelables, telles que la biomasse, prend de l'importance.
Application:: Des chercheurs ont mis au point une procédure écologique, simplifiée et hautement efficace pour la préparation d'un catalyseur hétérogène non toxique à base de métaux abondants dans la Terre. Plus précisément, ils se sont concentrés sur l'amination réductrice du furfural (et de ses dérivés) pour produire de la furfurylamine. Le catalyseur, composé de nanoparticules de cobalt co-enrobées de graphène, a présenté des propriétés remarquables :
Mécanisme:: Des techniques analytiques (XRD, XPS, TEM/cartographie et FTIR in situ) ont révélé que la coque graphitique externe du catalyseur jouait un rôle crucial. Les interactions électroniques et la redistribution de charge induite ont facilité la substitution de la fraction –NH₂ vers diverses molécules fonctionnalisées dans des conditions douces.
Importance:: Ce catalyseur ouvre la voie à la synthèse durable d'amines à partir de plateformes d'origine biomasse, garantissant la sélectivité, le bilan carbone et la rentabilité .
Innovations de transformation du furfural
Contexte:: Le furfural, dérivé de la biomasse, sert de produit chimique de plate-forme polyvalent. Les développements récents se concentrent sur sa conversion en composés apparentés.
Applications::- Composés azotés : explorer le potentiel du furfural dans les composés azotés offre des perspectives intéressantes .
Hydrogénation catalytique du furfural
Contexte:: L'hydrogénation du furfural est essentielle pour produire de l'alcool furfurylique (FA).
Catalyseurs::Mécanisme D'action
Target of Action
It’s worth noting that adamantylamide dipeptide, a compound with a similar structure, has been reported to have immunomodulatory properties . It combines the antiviral properties of amantadine and the immunoadjuvant activity of muramyl dipeptide
Mode of Action
For instance, adamantylamide dipeptide has been shown to have both antiviral and immunomodulatory effects . The furfuryl group could potentially interact with biological targets, leading to changes in cellular function. More research is needed to elucidate the specific interactions of N-Furfuryl-adamantylamide with its targets.
Biochemical Pathways
Furfural, a compound structurally related to the furfuryl group in this compound, can be converted into various bio-chemicals through chemo- and bio-catalysis This suggests that this compound could potentially affect similar biochemical pathways
Pharmacokinetics
The adamantane core is known to increase lipophilicity and improve pharmacological properties of drugs This suggests that this compound could potentially have favorable ADME properties
Result of Action
Adamantylamide dipeptide, a structurally similar compound, has been shown to have antiviral and immunomodulatory effects This suggests that this compound could potentially have similar effects
Action Environment
Environmental factors such as temperature, ph, and the presence of other compounds can influence the activity of similar compounds
Analyse Biochimique
Biochemical Properties
N-Furfuryl-adamantylamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s adamantane moiety is known for its antiviral properties, which are attributed to its interaction with viral proteins and enzymes. For instance, adamantane derivatives have been shown to inhibit the activity of viral M2 ion channels, which are crucial for viral replication . The furan ring in this compound can participate in electrophilic aromatic substitution reactions, making it reactive towards nucleophiles and electrophiles. This reactivity allows this compound to form covalent bonds with biomolecules, potentially modifying their function and activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, adamantane derivatives, including this compound, have been reported to modulate the activity of ion channels and receptors on the cell membrane, affecting intracellular signaling cascades . Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in cellular metabolism, proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The adamantane moiety of the compound can bind to hydrophobic pockets in proteins, stabilizing or inhibiting their activity . This binding can affect the protein’s conformation and function, leading to downstream effects on cellular processes. The furan ring can also participate in redox reactions, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways and gene expression. These combined effects contribute to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of reactive species. Studies have shown that this compound can degrade over time, leading to the formation of byproducts that may have different biochemical activities . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral activity and modulation of immune responses . At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites with different biochemical activities . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, affecting its pharmacokinetics and pharmacodynamics. The compound’s metabolism can also influence metabolic flux and metabolite levels, impacting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s subcellular localization can also affect its interactions with other biomolecules, modulating its overall biochemical activity.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15(17-10-14-2-1-3-19-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWSZSNQWHKUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-3,5-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B358635.png)

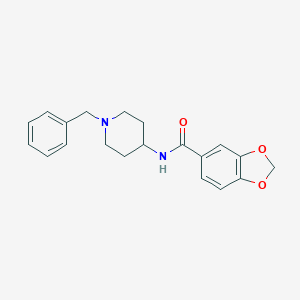
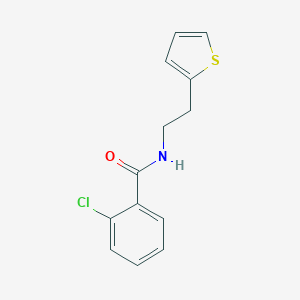

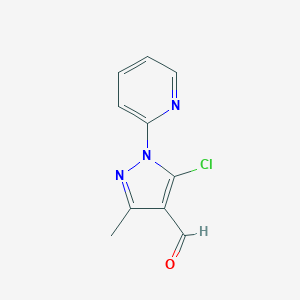
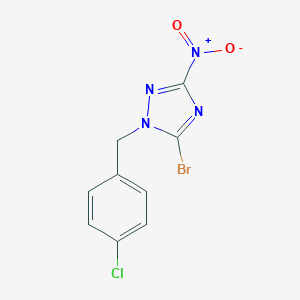
![7-[(3-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B358684.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B358686.png)
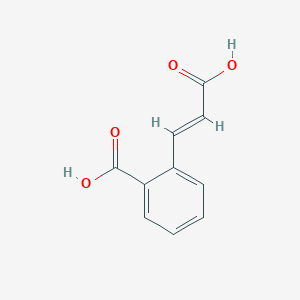
![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B358701.png)
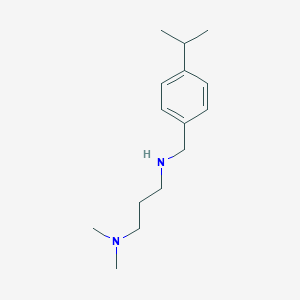
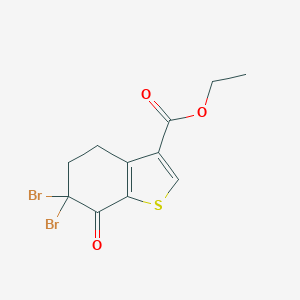
![2'-(4-Methylpiperazine-1-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B358716.png)
